Cas no 17768-71-7 (Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI))

Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI) structure
17768-71-7 structure
Product Name:Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI)
CAS No:17768-71-7
MF:C6H10O5
MW:162.140602588654
CID:231765
PubChem ID:87092
Update Time:2025-04-19

Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI)
    • 3-hydroxy-3,5(7)-dihydro-imidazo[4,5-d][1,2,3]triazin-4-one
    • 3-Hydroxy-3,5-bis-hydroxymethyl-dihydro-furan-2-on
    • 3-hydroxy-3,5-bis-hydroxymethyl-dihydro-furan-2-one
    • 3-N-hydroxyimidazo< 4,5-d> -1,2,3-triazin-4-one
    • 4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-
    • CTK1E9830
    • indole-3-piperidine
    • LS-14213
    • EINECS 241-425-3
    • 17768-71-7
    • 3-piperidin-1-yl-1H-indole
    • DTXSID50938460
    • RU 22424
    • 3-(piperidin-1-yl)-1h-indole
    • DSKKWRMQFREVAD-UHFFFAOYSA-N
    • SCHEMBL1413377
    • NSC119186
    • NSC-19770
    • NSC19770
    • NSC-119186
    • Inchi: 1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2
    • InChI Key: KMUZIMNQBZNRHZ-UHFFFAOYSA-N
    • SMILES: O1C(C(CO)(CC1CO)O)=O

Computed Properties

  • Exact Mass: 162.0528
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 19Ų

Experimental Properties

  • PSA: 86.99
  • LogP: -1.98240

Pentonic acid,3-deoxy-2-C-(hydroxymethyl)-, g-lactone (8CI,9CI) Related Literature

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